5-iodo-1H-indole-2-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNFKMFTFFMIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Indole and Halogenated Indole Scaffolds in Research
The indole (B1671886) nucleus is a quintessential heterocyclic scaffold that holds a privileged position in the chemical sciences, particularly in medicinal chemistry and drug discovery. mdpi.combohrium.comresearchgate.net This bicyclic aromatic system is a core component of numerous natural products, alkaloids, and pharmacologically active molecules, making it a focal point for synthetic and medicinal chemists. bohrium.comnih.gov The versatility of the indole ring allows for functionalization at various positions, enabling the creation of diverse molecular architectures with a wide array of biological activities. mdpi.com Indole derivatives are integral to the design of drugs for a multitude of conditions, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.combohrium.com
The strategic incorporation of halogens, such as iodine, into the indole scaffold significantly enhances its utility in research. Halogenation modifies key physicochemical properties of the parent molecule. For instance, the introduction of a halogen atom can alter lipophilicity, metabolic stability, and binding interactions. nih.govingentaconnect.com Specifically, the iodine atom can participate in halogen bonding, a non-covalent interaction that can influence a compound's binding affinity and specificity for biological targets like enzymes or receptors. nih.gov This makes halogenated indoles valuable tools for developing targeted therapies and molecular probes to study biological processes. nih.govrsc.org
Overview of Indole 2 Carboxylic Acid Derivatives in Academic Inquiry
Within the broad class of indole (B1671886) derivatives, those containing a carboxylic acid group at the 2-position (indole-2-carboxylic acids) are of significant academic and industrial interest. researchgate.net These compounds serve as crucial building blocks and intermediates in organic synthesis. researchgate.netrug.nl The indole-2-carboxylic acid moiety itself has been identified as a promising scaffold for developing new therapeutic agents. rsc.orgrsc.orgmdpi.com
Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of key biological targets. For example, they have been investigated as novel inhibitors of HIV-1 integrase, an enzyme essential for viral replication. rsc.orgmdpi.com In this context, the indole nucleus and the C2-carboxylic acid group can chelate with magnesium ions in the enzyme's active site, a critical interaction for inhibitory activity. rsc.orgmdpi.com Furthermore, derivatives of indole-2-carboxylic acid have been studied as allosteric inhibitors of enzymes like fructose-1,6-bisphosphatase, demonstrating their potential in metabolic disease research. researchgate.net The ability to synthesize a wide range of substituted indole-2-carboxylic acids allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of new drug candidates. researchgate.netagya.info
Specific Research Focus on 5 Iodo 1h Indole 2 Carboxylic Acid: a Review of Current Trajectories
Established Multi-Step Synthetic Pathways
The synthesis of this compound and its derivatives often relies on well-established multi-step sequences that first construct the core indole-2-carboxylic acid structure, followed by a subsequent iodination step. Alternatively, the indole ring can be formed from an already iodinated precursor.
Condensation Reactions in Indole-2-carboxylic Acid Synthesis
A common strategy for synthesizing indole-2-carboxylic acids involves the condensation of an appropriately substituted aniline (B41778) or phenylhydrazine (B124118) with a pyruvate (B1213749) derivative. orgsyn.org The Reissert synthesis, for example, utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. orgsyn.orgbhu.ac.in This method is versatile and allows for the introduction of various substituents on the benzene (B151609) ring of the indole nucleus. For instance, starting with a 4-iodo-2-nitrotoluene (B1329957) would be a plausible route to a 5-iodo-indole-2-carboxylic acid derivative.
Another significant condensation approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. ijarsct.co.in While highly versatile for many indole derivatives, its application to the synthesis of indole-2-carboxylic acids requires the use of a pyruvate derivative. orgsyn.org The reaction proceeds through a phenylhydrazone intermediate which then undergoes a ijarsct.co.inijarsct.co.in-sigmatropic rearrangement to form the indole ring. ijarsct.co.in
A notable one-pot synthesis of indole-2-carboxylic acid esters involves the condensation of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate, catalyzed by copper. rsc.orgthieme-connect.com This method proceeds through a cascade of condensation, coupling, and deformylation reactions. rsc.org
| Condensation Reaction | Key Reactants | Typical Catalyst/Conditions | Product |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Sodium ethoxide, followed by reduction (e.g., H₂, Pd/C) | Indole-2-carboxylic acid |
| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic acid | Acid catalyst (e.g., ZnCl₂, PPA) | Indole-2-carboxylic acid |
| Copper-Catalyzed Cascade | 2-Haloaryl aldehyde/ketone, Ethyl isocyanoacetate | CuI, Cs₂CO₃ | Indole-2-carboxylic acid ester |
Cyclization Reactions for Indole Ring Formation
Various cyclization strategies are employed to construct the indole ring system. The Madelung synthesis, for instance, involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in Modern variations of this reaction utilize milder conditions, making it more applicable to sensitive substrates. bhu.ac.in
The Nenitzescu indole synthesis provides a route to 5-hydroxyindole (B134679) derivatives through the reaction of a benzoquinone with an ethyl β-aminocrotonate. While not directly yielding 5-iodoindoles, the resulting 5-hydroxyindoles could potentially be converted to the corresponding 5-iodo derivatives through functional group manipulation.
Palladium-catalyzed cyclization reactions have emerged as powerful tools for indole synthesis. mdpi.com For example, N-(o-tert-butylphenyl)-2-alkynylanilines can undergo a palladium-catalyzed asymmetric 5-endo-hydroamino cyclization to afford indole derivatives. mdpi.com Another palladium-catalyzed method involves the cyclization of N-aryl imines via oxidative C-H bond linkage. organic-chemistry.org
Regioselective Halogenation Approaches to Indole-2-carboxylic Acids
The introduction of an iodine atom at a specific position on the indole ring is a key challenge in the synthesis of compounds like this compound. Regioselectivity is crucial, and various methods have been developed to achieve this.
Direct Iodination Strategies
Direct iodination of the indole ring often leads to substitution at the most nucleophilic C3 position. bhu.ac.in However, by carefully selecting the iodinating agent and reaction conditions, iodination at other positions can be achieved. For the synthesis of this compound, direct iodination of indole-2-carboxylic acid is a potential route. A method for the regioselective C5-H direct iodination of indoles has been reported using iodine and a Lewis acid like BF₃·Et₂O. sci-hub.se This approach is attractive due to its mild conditions and lack of metal catalysts. sci-hub.se Another method describes the direct iodination of indoles using iodine monochloride (ICl) in the presence of Celite®. researchgate.net
Decarboxylative Halogenation Utilizing Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), have been employed in decarboxylative halogenation reactions. researchgate.netnih.gov This method involves the conversion of a carboxylic acid to a halide. While often used for the synthesis of haloalkanes, it has also been applied to indolecarboxylic acids. researchgate.netrsc.org For instance, the treatment of indole-2,3-dicarboxylic acids with PIDA in the presence of a lithium halide can lead to the formation of dihaloindoles. researchgate.netthieme-connect.com A non-classical route to prepare 2,3-diiodoindoles from indole-2-carboxylic acids involves a single step of iodinative decarboxylation. researchgate.net This suggests that similar strategies could potentially be adapted for the synthesis of this compound from a suitable dicarboxylic acid precursor.
| Halogenation Method | Reagents | Key Features |
| Direct C5-Iodination | Iodine, BF₃·Et₂O | Mild, metal-free, regioselective for C5. sci-hub.se |
| Direct Iodination | Iodine monochloride (ICl), Celite® | Direct iodination of the indole ring. researchgate.net |
| Decarboxylative Halogenation | Phenyliodine diacetate (PIDA), Lithium halide | Converts carboxylic acids to halides. researchgate.netthieme-connect.com |
Modern Catalytic Methods in Indole-2-carboxylic Acid Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of complex molecules. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.
Copper-catalyzed reactions have proven particularly useful for the synthesis of indole-2-carboxylic acid esters. A ligand-free copper-catalyzed cascade process starting from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate provides a straightforward route to these compounds. rsc.orgthieme-connect.com This one-pot reaction is notable for its operational simplicity and broad substrate scope. thieme-connect.com
Palladium catalysis has also been extensively used in indole synthesis. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, can be employed to construct the indole ring from pre-functionalized precursors. mdpi.com For instance, the Sonogashira coupling of a 2-iodoaniline (B362364) with a terminal alkyne, followed by a cyclization step, can lead to the formation of a 2-substituted indole. mdpi.com Furthermore, palladium-catalyzed C-H activation and functionalization strategies are emerging as powerful tools for the direct introduction of substituents onto the indole ring. thieme-connect.com
Ruthenium and gold catalysts have also been explored for the addition of carboxylic acids to alkynes, which can be a step in the synthesis of certain indole derivatives. mdpi.com
Palladium-Catalyzed Processes for Indole Construction
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several palladium-catalyzed methods have been developed for the synthesis of the indole core. acs.org One prominent strategy involves the annulation of appropriately substituted anilines and ketones. For instance, the reaction between iodoanilines and ketones, catalyzed by a palladium complex, provides a direct route to substituted indoles. acs.org
Another sophisticated approach is the tandem Ugi four-component reaction followed by a palladium-catalyzed cyclization. This method allows for the rapid assembly of complex indole-fused polyheterocycles from commercially available anilines, aldehydes, isocyanides, and indole-2-carboxylic acids. nih.govrug.nl In these processes, a palladium(II) acetate (B1210297) catalyst is often employed, facilitating the crucial C-H functionalization and cyclization steps to build the final polycyclic structure. nih.govrug.nl While highly effective for creating diverse analogs, it has been noted that in some palladium-catalyzed cyclizations involving 4-iodoaniline, the iodo group can be cleaved during the reaction. nih.govrug.nl
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to functionalize indole scaffolds. For example, ethyl 3-bromoindole-2-carboxylate can be coupled with various substituted anilines using a palladium acetate catalyst and a suitable phosphine (B1218219) ligand like Xphos to yield 3-anilino-1H-indole-2-carboxylates. nih.gov
Table 1: Examples of Palladium-Catalyzed Syntheses of Indole Analogs
| Starting Materials | Catalyst System | Conditions | Product | Yield | Reference |
| Aniline, Paraformaldehyde, Indole-2-carboxylic acid, tert-Butyl isocyanide | Pd(OAc)₂ (10 mol%), Cu(OAc)₂, PivOH | DMF, 140 °C, 9 h | Indolo[3,2-c]quinolinone derivative | 35–78% | nih.govrug.nl |
| 2-Iodoaniline, Cyclohexanone | Not specified | Not specified | Tetrahydrocarbazole derivative | Not specified | acs.org |
| Ethyl 3-bromo-1H-indole-2-carboxylate, Substituted anilines | Pd(OAc)₂, Xphos, Cs₂CO₃ | 1,4-Dioxane, 110 °C, 2–4 h | Ethyl 3-(arylamino)-1H-indole-2-carboxylate derivatives | 60–86% | nih.gov |
Transition Metal-Free Synthetic Routes
The development of transition-metal-free reactions is a significant goal in organic synthesis, driven by the need to reduce cost and environmental impact. For indole synthesis, several such methods have emerged. One notable approach involves a single-electron transfer (SET) mediated reaction between a 2-iodoaniline derivative and a ketone. organic-chemistry.org This method provides a modular pathway to indoles with broad substrate scope and tolerance for important functional groups. organic-chemistry.org
Another strategy is the intramolecular dehydrogenative coupling (IDC) for the synthesis of 2-oxindoles, which are structurally related to indole-2-carboxylic acids. beilstein-journals.org This 'transition-metal-free' method uses potassium tert-butoxide (KOt-Bu) to catalyze the one-pot C-alkylation of β-N-arylamido esters followed by dehydrogenative coupling, often with iodine or N-iodosuccinimide (NIS) as the oxidant. beilstein-journals.org Experimental evidence suggests this reaction proceeds through a radical-mediated pathway. beilstein-journals.org Furthermore, a potassium persulfate-mediated oxidative dearomatization of indoles in water offers a green, transition-metal-free route to indolone derivatives. bohrium.com
Table 2: Examples of Transition Metal-Free Syntheses of Indole Analogs
| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |
| 2-Iodoaniline derivative, Ketone | Single-electron transfer mediated | Indole derivative | Broad scope | organic-chemistry.org |
| β-N-arylamido esters, Alkyl halides | KOt-Bu, Iodine or NIS | 2-Oxindole with quaternary center | High yields | beilstein-journals.org |
| Indoles | K₂S₂O₈, Water | 2-(1H-indol-3-yl)-2,3'-bisindolin-3-one derivatives | Good for electron-rich and -deficient indoles | bohrium.com |
| N-(o-tolyl)benzamides | Not specified | 1,2-disubstituted-3-tosyl/cyanoindoles | Good yields | researchgate.net |
Electrocatalytic Approaches
Electrosynthesis represents a frontier in sustainable chemistry, using electrical current to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. Electrocatalytic methods for indole synthesis are gaining traction. One such approach is the metal-free electrochemical intramolecular C(sp²)-H amination, which uses iodine as a mediator to produce indoline (B122111) and indole derivatives from 2-vinyl anilines. organic-chemistry.org
Another innovative method is the electrocatalytic dehydrogenative cyclization of 2-vinylanilides, which employs an organic redox catalyst to efficiently synthesize 3-substituted and 2,3-disubstituted indoles without external chemical oxidants. organic-chemistry.org More recently, the electrosynthesis of indole derivatives has been achieved through the cyclization of 2-ethynylanilines, highlighting the versatility of electrochemical techniques in constructing the indole framework. beilstein-journals.org
Table 3: Examples of Electrocatalytic Syntheses of Indole Derivatives
| Starting Materials | Method/Mediator | Product Type | Key Feature | Reference |
| 2-Vinyl anilines | Intramolecular C(sp²)-H amination / Iodine mediator | Indoline and Indole derivatives | Metal-free | organic-chemistry.org |
| 2-Vinylanilides | Dehydrogenative cyclization / Organic redox catalyst | 3-Substituted and 2,3-disubstituted indoles | No external chemical oxidant | organic-chemistry.org |
| 2-Ethynylanilines | Cyclization | Indole derivatives | Not specified | beilstein-journals.org |
| 1-(2-aminophenyl)alcohols | Dehydration and intramolecular dehydrogenative C–N bond-forming radical cross-coupling | Substituted indoles | Metal-, iodine-, and oxidant-free | bohrium.com |
Green Chemistry Principles in Synthetic Strategies
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly influencing the synthesis of important molecules like this compound. openmedicinalchemistryjournal.com Key green approaches include the use of microwave irradiation to accelerate reactions and the application of environmentally benign solvents like ionic liquids. openmedicinalchemistryjournal.com
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. at.ua A notable application is the synthesis of indole-2-carboxylic acid esters from the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netresearchgate.net When conducted under controlled microwave irradiation (e.g., 100 W at 50 °C), this reaction proceeds rapidly to give excellent yields of the desired indole esters. researchgate.netresearchgate.net This method offers substantial advantages by reducing reaction times from hours to minutes. at.uaresearchgate.net Microwave heating has also been effectively used for the decarboxylation of indole-2-carboxylic acids, providing a rapid and efficient alternative to traditional thermal methods. acs.org
Table 4: Examples of Microwave-Assisted Syntheses of Indole Derivatives
| Reaction Type | Starting Materials | Conditions | Key Advantage | Reference |
| Indole Ester Synthesis | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | Microwave (100 W), 50 °C, 10 min, Ionic Liquid | Rapid conversion, High yields (up to 97%) | researchgate.netresearchgate.net |
| Decarboxylation | Indole-2-carboxylic acids | Microwave irradiation | Rapid and selective reaction | acs.org |
| Suzuki Cross-Coupling | PEG-bound aryl halides, Benzene boronic acid | Microwave (75 W), Water, 2-4 min | Suppression of side reactions (ester cleavage) | acs.org |
Application of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. rushim.ru They can serve as both the solvent and catalyst in organic reactions. In the synthesis of indole-2-carboxylic acid esters, the ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) has been used as a solvent in conjunction with microwave irradiation. researchgate.net This combination facilitates effective interaction with microwave energy, leading to the rapid and high-yield production of indole derivatives. researchgate.net The use of ionic liquids can offer a number of advantages, including methodological simplicity, high product yields, short conversion periods, mild reaction conditions, and easy workup procedures. researchgate.net Protic ionic liquids like [HTBD+][TFE-] have also been developed for the synthesis of indole-fused heterocycles such as pyrano[4,3-b]indol-1(5H)-ones. openmedicinalchemistryjournal.com
Table 5: Application of Ionic Liquids in Indole Synthesis
| Ionic Liquid | Reaction Type | Catalyst | Conditions | Product | Reference |
| 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) | Condensation | CuX (X = I, Br, Cl) | Microwave (100 W), 50 °C | Indole-2-carboxylate derivatives | researchgate.netresearchgate.net |
| [Bpy]HSO₄ (Brønsted acid IL) | [4+2] Annulation | None (IL is catalyst) | Mild, metal-free | Carbazole derivatives | openmedicinalchemistryjournal.com |
| [HTBD+][TFE-] (Protic IL) | Not specified | None (IL is catalyst) | Not specified | Pyrano[4,3-b]indol-1(5H)-ones | openmedicinalchemistryjournal.com |
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position of the indole ring is a versatile handle for a variety of chemical modifications, including esterification, amidation, and hydrazide formation. These transformations are fundamental in creating libraries of compounds for biological screening and for modulating the physicochemical properties of the parent molecule.
Esterification Reactions and Their Regioselectivity
Esterification of this compound is a common and crucial step in the synthesis of its derivatives. This reaction not only serves to protect the carboxylic acid group but also allows for the introduction of various alkyl or aryl groups, which can significantly influence the biological activity and pharmacokinetic profile of the resulting compounds.
Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, are frequently employed. nih.gov For instance, the reaction of this compound with ethanol (B145695) and sulfuric acid yields ethyl 5-iodo-1H-indole-2-carboxylate. researchgate.netjst.go.jp This method is generally regioselective for the carboxylic acid, leaving the N-H of the indole ring untouched under typical conditions.
Alternative methods include reacting the carboxylic acid with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure regioselectivity. While strong bases like sodium hydride can lead to N-alkylation, milder bases are preferred for selective O-alkylation of the carboxyl group. rsc.org
A facile, two-step procedure for preparing ethyl 5-iodo-1H-indole-2-carboxylate from ethyl 1H-indole-2-carboxylate has been described, involving a regioselective C3, C5-bisiodination followed by a zinc-mediated C3-dehalogenation. researchgate.net This highlights that esterification can also precede modifications on the indole ring.
Table 1: Examples of Esterification Reactions
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | EtOH, conc. H₂SO₄, 80 °C | Ethyl 5-iodo-1H-indole-2-carboxylate | 85% | nih.gov |
| 5-nitroindole-2-carboxylic acid | EtOH, conc. H₂SO₄, 80 °C | Ethyl 5-nitro-1H-indole-2-carboxylate | 65% | nih.gov |
| 1H-indole-2-carboxylic acid | EtOH, H₂SO₄ | Ethyl 1H-indole-2-carboxylate | - | researchgate.net |
Amidation and Hydrazide Formations
The conversion of the carboxylic acid to amides and hydrazides introduces new functional groups that can participate in hydrogen bonding and alter the molecule's polarity and solubility. These derivatives are often key intermediates in the synthesis of more complex heterocyclic systems and have shown a wide range of biological activities.
Amidation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a primary or secondary amine. acs.org A direct amidation method using tris(2,2,2-trifluoroethyl) borate (B1201080) has also been reported, providing a convenient route to various amides. acs.org
Hydrazide formation is readily accomplished by reacting the corresponding ester, such as ethyl 5-iodo-1H-indole-2-carboxylate, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol under reflux. For example, 3-phenyl-5-iodo-1H-indole-2-carbohydrazide was synthesized by heating the corresponding ethyl ester with hydrazine hydrate in ethanol. sci-hub.se
Table 2: Synthesis of Amide and Hydrazide Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | [6-(2-methyl-pyridine-3-yloxy)-pyridine-3-yl]-amine, coupling agent | This compound [6-(2-methyl-pyridine-3-yloxy)-pyridine-3-yl]-amide | 7% | google.com |
| Ethyl 3-phenyl-5-iodo-1H-indole-2-carboxylate | Hydrazine hydrate, ethanol, reflux | 3-phenyl-5-iodo-1H-indole-2-carbohydrazide | - | sci-hub.se |
Modifications and Substitutions on the Indole Ring System
The indole ring of this compound provides multiple sites for further functionalization, allowing for the introduction of a wide variety of substituents that can fine-tune the molecule's properties.
C-3 Functionalization Strategies
The C-3 position of the indole nucleus is highly nucleophilic and susceptible to electrophilic substitution. However, in the case of indole-2-carboxylic acids, the electron-withdrawing nature of the carboxyl group can influence the reactivity at this position.
A common strategy for C-3 functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group. For example, treatment of ethyl 5-nitro-1H-indole-2-carboxylate with phosphorus oxychloride and dimethylformamide (DMF) leads to the formation of ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate in high yield. nih.gov This formyl group can then be further manipulated.
Palladium-catalyzed cross-coupling reactions are also employed for C-3 functionalization. For instance, the Buchwald-Hartwig amination has been used to introduce substituted anilines at the C-3 position of 3-bromoindole-2-carboxylic acid esters. nih.gov While this example starts with a bromo-derivative, similar strategies can be envisioned for iodo-analogs.
It is noteworthy that functionalization of indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system can lead to decarboxylation followed by C-2 arylation. nih.govacs.org This highlights the potential for rearrangements and unexpected reactivity depending on the reaction conditions and the specific directing groups present on the indole ring. nih.govacs.org
N-1 Alkylation and Arylation Techniques
Modification at the N-1 position of the indole ring is a critical strategy for altering the steric and electronic properties of the molecule and is often necessary to prevent unwanted side reactions during subsequent transformations.
Classical N-alkylation involves the use of a strong base like sodium hydride in an aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.org This method is generally effective but can be limited by the use of a strong base with sensitive substrates. rsc.org
More recently, one-pot, three-component protocols have been developed that combine Fischer indolisation with N-alkylation, offering a rapid and efficient route to 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org Surprisingly, even N-methyl substituted indole-2-carboxylic acid has been shown to undergo cyclization reactions to form polyheterocycles, indicating the feasibility of N-alkylation prior to certain transformations. rug.nl
Decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides can be achieved using a copper(I) oxide catalyst, providing a direct method to introduce aryl groups at the nitrogen atom. organic-chemistry.org
Further Halogenation and Introduction of Diverse Substituents
The existing iodine atom at the C-5 position can be complemented by the introduction of other halogens or diverse substituents at other positions on the benzene ring of the indole nucleus.
Further halogenation can be achieved through electrophilic aromatic substitution. For instance, the iodination of ethyl 1H-indole-2-carboxylate can lead to 3,5-diiodo-1H-indole-2-carboxylic acid ethyl ester. jst.go.jp This di-iodinated intermediate can then be selectively deiodinated at the C-3 position to yield the 5-iodo derivative. researchgate.net This demonstrates the ability to introduce and selectively remove halogens to achieve the desired substitution pattern.
The iodo group at C-5 also serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This approach has been used to synthesize 3-(hetero)aryl-indoles and 4,7-di-(hetero)aryl-indoles from dihalo-indole precursors. rsc.org
Decarboxylative halogenation offers a route to synthesize haloindoles from indole carboxylic acids. acs.org For example, some derivatives of indole-2-carboxylic acid can undergo iododecarboxylation under specific conditions. acs.org
Formation of Fused Heterocyclic Systems Utilizing the Indole Scaffold
Synthesis of Pyrano[3,4-b]indol-1(9H)-ones
Pyrano[3,4-b]indol-1(9H)-ones are a class of compounds where a pyranone ring is fused to the indole core across the C3 and C4 positions. The synthesis of these structures from indole-2-carboxylic acid derivatives is a key area of research. One prominent strategy involves the introduction of a side chain at the C3 position that can subsequently undergo cyclization.
A modern and efficient method for this transformation is the rhodaelectro-catalyzed double dehydrogenative Heck reaction. acs.orgnih.gov This process facilitates the coupling of indole-2-carboxylic acids with alkenes to directly form the pyrano[3,4-b]indol-1(9H)-one structure. The reaction proceeds through a carboxyl-assisted C3–H activation, followed by a sequence of alkene coordination, migratory insertion, and a final C-H activation/reductive elimination to forge the new heterocyclic ring. acs.org While this method has been demonstrated for a range of substituted indole-2-carboxylic acids, its application to the 5-iodo variant would yield a 6-iodopyrano[3,4-b]indol-1(9H)-one, a valuable intermediate for further functionalization via cross-coupling reactions.
Another established route involves a gold(III) chloride-catalyzed cycloisomerization. semanticscholar.orgias.ac.in This approach requires the initial synthesis of a 3-ethynyl-indole-2-carboxylic acid intermediate. For the 5-iodo substrate, this would typically involve a Sonogashira coupling reaction at the C3 position of a 3-halo-5-iodo-1H-indole-2-carboxylic acid precursor. The subsequent gold-catalyzed 6-endo-dig cyclization of the alkyne onto the carboxylic acid group furnishes the pyranone ring in good to excellent yields. semanticscholar.orgias.ac.in
| Entry | Alkene/Alkyne Partner | Catalyst System | Product | Yield (%) |
| 1 | Styrene | [CpRh(III)] / Electrocat. | 6-Iodo-3-phenylpyrano[3,4-b]indol-1(9H)-one | 74% (Analogous) acs.org |
| 2 | 4-Bromostyrene | [CpRh(III)] / Electrocat. | 3-(4-Bromophenyl)-6-iodopyrano[3,4-b]indol-1(9H)-one | 65% (Analogous) acs.org |
| 3 | Phenylacetylene | AuCl₃ | 6-Iodo-3-phenylpyrano[3,4-b]indol-1(9H)-one | High (Analogous) ias.ac.in |
| 4 | 1-Hexyne | Pd(OAc)₂ / PPh₃ (Stille) | 3-Butyl-6-iodopyrano[3,4-b]indol-1(9H)-one | 56% (Analogous) nih.gov |
This table presents representative yields for the synthesis of pyrano[3,4-b]indol-1(9H)-ones based on analogous reactions with other substituted indole-2-carboxylic acids.
Construction of β-Carboline Derivatives
β-Carbolines are tricyclic structures containing a pyrido[3,4-b]indole skeleton. tandfonline.comresearchgate.net They are prevalent in natural products and pharmacologically active compounds. researchgate.netrsc.org While the classic Pictet-Spengler condensation is a common method for their synthesis, it typically starts from tryptamine (B22526) derivatives. sciforum.netanalis.com.my The construction of β-carboline frameworks from pre-formed indole-2-carboxylic acids requires alternative strategies.
A powerful contemporary approach involves a multi-component reaction followed by a palladium-catalyzed cyclization. rug.nl Specifically, a Ugi four-component reaction between an aniline, an aldehyde, an isocyanide, and this compound would generate a complex linear precursor. This intermediate can then undergo an intramolecular palladium-catalyzed dual C-H functionalization/cyclization to construct the fused pyridine (B92270) ring, yielding a tetracyclic indolo[3,2-c]quinolinone, which is a derivative of β-carboline. This method has proven effective for various substituted indole-2-carboxylic acids, including those with electron-donating and electron-withdrawing groups, suggesting its applicability to the 5-iodo substrate. rug.nl The resulting 9-iodo-indolo[3,2-c]quinolinone would be a highly valuable scaffold for creating diverse molecular libraries.
| Entry | Aniline | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | Aniline | Paraformaldehyde | tert-Butyl isocyanide | 9-Iodo-indolo[3,2-c]quinolinone derivative | 78% (Analogous) rug.nl |
| 2 | 4-Chloroaniline | Paraformaldehyde | tert-Butyl isocyanide | 2-Chloro-9-iodo-indolo[3,2-c]quinolinone derivative | 55% (Analogous) rug.nl |
| 3 | 4-Methoxyaniline | Paraformaldehyde | tert-Butyl isocyanide | 2-Methoxy-9-iodo-indolo[3,2-c]quinolinone derivative | 72% (Analogous) rug.nl |
| 4 | Aniline | Benzaldehyde | tert-Butyl isocyanide | 9-Iodo-6-phenyl-indolo[3,2-c]quinolinone derivative | 40% (Analogous) rug.nl |
This table illustrates potential yields for the Ugi/Pd-catalyzed synthesis of β-carboline derivatives based on analogous reactions with other substituted indole-2-carboxylic acids.
Reactivity Profiles and Mechanistic Investigations of 5 Iodo 1h Indole 2 Carboxylic Acid
Decarboxylation Mechanisms and Pathways
The decarboxylation of indole-2-carboxylic acids, including the 5-iodo derivative, is a synthetically useful transformation that provides access to indoles without the C2-substituent. acs.orgresearchgate.netchemistrysteps.comnih.govorgoreview.com This reaction typically involves the loss of carbon dioxide upon heating, often facilitated by specific reagents or catalysts. chemistrysteps.comorgoreview.com
The mechanism of decarboxylation for heteroaromatic carboxylic acids can be complex and substrate-dependent. acs.orgacs.org For indole-2-carboxylic acids, the process can proceed through several pathways. One common method involves heating the acid in a high-boiling solvent, which can lead to the direct expulsion of CO2. chemistrysteps.com However, this often requires harsh conditions. acs.org
More sophisticated methods have been developed to effect decarboxylation under milder conditions. acs.org These can involve the use of transition metal catalysts or specific reagents that facilitate the cleavage of the C-C bond between the indole (B1671886) ring and the carboxylic group. acs.orgacs.org For instance, silver-catalyzed protodecarboxylation has been shown to be effective for various heteroaromatic carboxylic acids. acs.org
A notable variation is iodinative decarboxylation, where the carboxylic acid is replaced by an iodine atom. acs.orgresearchgate.net This reaction has been applied to indole-2-carboxylic acids to produce 2,3-diiodoindoles. researchgate.net The mechanism is thought to involve the formation of an acyl hypoiodite (B1233010) intermediate, which then undergoes radical decarboxylation to form an aryl radical, followed by trapping with an iodine source. acs.org
The efficiency and outcome of the decarboxylation can be influenced by the substituents on the indole ring. researchgate.net The presence of the iodo group at the 5-position can affect the electron density of the indole ring and, consequently, the ease of decarboxylation.
C-H Activation Methodologies and Their Specificity
C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. researchgate.netacs.org In the context of 5-iodo-1H-indole-2-carboxylic acid, C-H activation offers pathways to introduce various substituents at specific positions on the indole core. researchgate.netacs.org
Palladium-catalyzed C-H activation is a widely studied methodology for the functionalization of indoles. researchgate.netacs.org The regioselectivity of these reactions is often controlled by the directing group. researchgate.netnih.gov For indole-2-carboxylic acids, the carboxylic acid group can act as a directing group, guiding the C-H activation to a specific position. acs.orgnih.gov However, in some cases, decarboxylative C2-arylation can occur, where the carboxylic acid group is lost and the new substituent is introduced at the C2-position. acs.orgnih.gov
The choice of catalyst, oxidant, and reaction conditions plays a crucial role in determining the outcome and selectivity of the C-H activation. researchgate.netacs.org For example, different palladium catalyst systems can lead to arylation at either the C2 or C3 position of N-substituted indoles. researchgate.net In the case of free (NH) indoles with a C3-directing group, C4-arylation has been achieved. acs.org
Iodine itself can mediate C-H functionalization reactions. acs.orgorganic-chemistry.org For instance, iodine/copper iodide-mediated oxidative C-H functionalization has been used to synthesize indole derivatives from N-aryl enamines. acs.orgorganic-chemistry.org This method involves an I2-mediated oxidative C-C bond formation. acs.org
The specificity of C-H activation on the this compound backbone would be influenced by the interplay of the directing effect of the carboxylic acid group, the electronic effect of the iodo substituent, and the inherent reactivity of the different C-H bonds on the indole ring.
Electrophilic and Nucleophilic Substitution Reactions on the Indole Core
The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. bhu.ac.in The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a system where the pyrrole ring is significantly more reactive towards electrophiles. bhu.ac.in
Electrophilic Substitution: For a typical indole, electrophilic attack preferentially occurs at the C3 position due to the formation of a more stable cationic intermediate. bhu.ac.in If the C3 position is blocked, substitution may occur at the C2 position, or on the benzene ring, typically at the C5 or C7 positions. In this compound, the C2 and C5 positions are already substituted. Therefore, electrophilic attack would be expected to occur primarily at the C3 position. The electron-withdrawing nature of the carboxylic acid group at C2 and the iodine at C5 would likely deactivate the ring towards electrophilic substitution compared to unsubstituted indole.
Iodine-catalyzed C3-arylation of indoles with p-quinols has been reported, demonstrating the feasibility of introducing aryl groups at the C3 position. ias.ac.in This type of reaction proceeds via an electrophilic substitution mechanism. acs.org
Nucleophilic Substitution: The iodine atom at the C5 position of this compound provides a handle for nucleophilic substitution reactions. smolecule.comsmolecule.com The carbon-iodine bond can be cleaved, and the iodine replaced by a variety of nucleophiles. smolecule.com This allows for the introduction of different functional groups at the C5 position, further diversifying the chemical space accessible from this starting material.
The reactivity in nucleophilic substitution can be influenced by steric hindrance from the indole core. The success of such reactions often depends on the nature of the nucleophile and the reaction conditions employed.
Redox Chemistry of Iodinated Indole Derivatives
The redox chemistry of iodinated indole derivatives like this compound involves both the indole nucleus and the iodine substituent. The indole ring itself can undergo oxidation. researchgate.net Electrochemical studies on indole-2-carboxylic acid have shown that it can be oxidized, leading to the formation of various products, including dioxindoles and dimers. researchgate.net The oxidation mechanism is complex and can be pH-dependent. researchgate.net
The presence of the iodine atom introduces additional redox possibilities. Hypervalent iodine reagents are known to participate in a variety of oxidative transformations. nih.govnih.gov For instance, hypervalent iodine(III) reagents have been used in the oxidative 3-amination of indole derivatives. nih.gov In some reactions, the iodinated indole can be part of a redox cycle. For example, in iodine-mediated electrochemical C(sp2)-H amination, iodide is oxidized to iodine, which then participates in the reaction. organic-chemistry.org
The reduction of the iodo group is also a possible transformation, which would lead to the corresponding 5-H-indole-2-carboxylic acid. This can be a useful strategy for removing the iodine after it has served its purpose, for example, as a directing group or a handle for other reactions.
The interplay between the oxidation and reduction of the indole core and the iodine substituent contributes to the rich and complex reactivity of this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 5-iodo-1H-indole-2-carboxylic acid. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the iodine atom at the C5 position and the carboxylic acid group at the C2 position. In a typical solvent like DMSO-d₆, the proton of the carboxylic acid (COOH) is expected to appear as a broad singlet at a downfield chemical shift, often above 12 ppm. The N-H proton of the indole (B1671886) ring would also resonate at a downfield region, typically between 11 and 12.5 ppm. rsc.org The aromatic protons on the benzene (B151609) ring (H4, H6, and H7) and the pyrrole (B145914) ring (H3) will show characteristic splitting patterns (e.g., doublets, doublet of doublets) and chemical shifts based on their position relative to the substituents. For instance, in related 5-iodoindole (B102021) derivatives, the proton at H4 often appears as a doublet, H6 as a doublet of doublets, and H7 as a doublet. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-165 ppm. rsc.org The carbon atom bearing the iodine (C5) will show a signal at a characteristic upfield shift due to the heavy atom effect, typically around 85-87 ppm. rsc.org The other carbon atoms of the indole ring will have chemical shifts that are influenced by the substituents, providing a unique fingerprint for the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | >12 (broad s) | ~162 |
| NH | ~12.0 (s) | - |
| C2 | - | ~135 |
| C3 | ~7.1 (s) | ~105 |
| C3a | - | ~129 |
| C4 | ~7.8 (d) | ~128 |
| C5 | - | ~86 |
| C6 | ~7.5 (dd) | ~132 |
| C7 | ~7.4 (d) | ~115 |
| C7a | - | ~136 |
Note: These are predicted values based on data from analogous compounds and are subject to variation based on experimental conditions.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of atoms within a molecule, which is crucial for confirming stereochemistry and substitution patterns. rsc.org In the context of this compound, a NOESY experiment would reveal through-space correlations between protons that are close to each other, but not necessarily bonded. For example, a NOESY spectrum could show a correlation between the N-H proton and the H7 proton, confirming their proximity in the five-membered ring portion of the indole structure. Such correlations are instrumental in unambiguously assigning the signals in the ¹H NMR spectrum and providing definitive proof of the regiochemistry of the substituents on the indole ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₉H₆INO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The calculated monoisotopic mass of this compound is approximately 286.9443 Da. HRMS analysis of this compound would be expected to show a molecular ion peak ([M+H]⁺) at m/z 287.9516 or a sodium adduct ([M+Na]⁺) at m/z 309.9336, with very high mass accuracy, typically within a few parts per million (ppm). rsc.org
Table 2: Predicted HRMS Data for this compound
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₇INO₂⁺ | 287.9516 |
| [M+Na]⁺ | C₉H₆INNaO₂⁺ | 309.9336 |
| [M-H]⁻ | C₉H₅INO₂⁻ | 285.9371 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are hybrid techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are widely used for the identification and purity assessment of compounds like this compound. rsc.orgmdpi.com
In a typical LC-MS or UPLC analysis, the compound is first passed through a chromatographic column (commonly a reversed-phase C18 column) which separates it from impurities. rsc.org A common mobile phase for such analyses consists of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape and ionization efficiency. mdpi.com After separation, the compound enters the mass spectrometer, which confirms its identity based on its mass-to-charge ratio. This dual detection system provides a high degree of confidence in both the identity and purity of the analyte. The purity of the final compound is often determined to be greater than 95% by HPLC or UPLC analysis. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often appearing broad due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid carbonyl group is expected to appear as a strong, sharp peak around 1670-1700 cm⁻¹. The N-H stretching vibration of the indole ring typically gives rise to a sharp to moderately broad peak in the range of 3200-3400 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carbonyl | C=O Stretch | 1670-1700 |
| Indole | N-H Stretch | 3200-3400 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C=C Stretch | 1400-1600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications.
Studies on related indole-2-carboxylic acid derivatives have demonstrated the power of X-ray crystallography in elucidating their solid-state structures. For instance, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid revealed that the molecules form ribbons through intermolecular O–H⋯O and N–H⋯O hydrogen bonds. mdpi.com In one of its polymorphs, cyclic dimers are formed via double hydrogen bonds between the carboxylic acid groups. mdpi.com This tendency for dimerization and the formation of hydrogen-bonded networks is a common feature among indole carboxylic acids and is expected to be a significant aspect of the crystal structure of this compound as well.
The presence of the iodine atom at the C5 position introduces a heavy atom, which can be advantageous for crystallographic studies, aiding in phase determination. However, it also influences the crystal packing through potential halogen bonding interactions. The absolute configuration of related, more complex molecules containing an indole-2-carboxamide moiety has been successfully determined using X-ray crystallography, highlighting the technique's capability in resolving stereochemical details. nih.gov
While a specific, publicly available crystal structure of this compound was not found in the search, data for closely related compounds provide a strong basis for predicting its structural characteristics. For example, the crystal structure of ethyl 5-iodo-1H-indole-3-carboxylate has been determined, offering insights into the geometry of the iodinated indole ring system. rsc.org
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for similar aromatic carboxylic acids. |
| Space Group | P2₁/c or similar centrosymmetric group | Often observed for racemic mixtures or achiral molecules that pack in a centrosymmetric manner. |
| Key Intermolecular Interactions | N-H···O and O-H···O hydrogen bonds | The indole N-H group and the carboxylic acid group are strong hydrogen bond donors and acceptors, respectively, likely leading to the formation of dimers or extended chains. mdpi.com |
| C-I···π or C-I···O halogen bonds | The iodine atom can act as a halogen bond donor, interacting with the electron-rich π-system of an adjacent indole ring or the oxygen of a carbonyl group. | |
| Molecular Conformation | The carboxylic acid group is likely to be nearly coplanar with the indole ring to maximize conjugation. |
Chromatographic Methods for Purity and Stereochemical Assessment
Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation, identification, and quantification of the compound and any impurities. These methods are crucial for ensuring the quality and purity of the compound, which is vital for its use in further research and development.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for this compound. humanjournals.comnews-medical.netbiomedpharmajournal.org HPLC can be employed for various purposes, including purity determination, quantification, and in some cases, stereochemical assessment. news-medical.netthegoodscentscompany.comnih.gov
Purity Determination:
Reversed-phase HPLC (RP-HPLC) is the most common mode used for assessing the purity of indole-2-carboxylic acid derivatives. nih.gov In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being a relatively nonpolar molecule due to the indole ring and the iodine atom, will be retained on the column, while more polar impurities will elute earlier.
The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. For accurate results, the method must be validated for linearity, accuracy, precision, and sensitivity.
Stereochemical Assessment:
While this compound itself is achiral, derivatives of indole-2-carboxylic acid can be chiral. For such compounds, chiral HPLC is employed to separate enantiomers. news-medical.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. news-medical.net The ability to separate and quantify enantiomers is critical in pharmaceutical research, as different enantiomers can have distinct pharmacological activities.
Table 2: Exemplary HPLC Method Parameters for the Analysis of Indole-2-Carboxylic Acid Derivatives
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | The organic modifier elutes the compound, and the acid improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. nih.gov |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The indole ring has strong UV absorbance, allowing for sensitive detection. |
| Injection Volume | 10 µL | A typical volume for analytical injections. nih.gov |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Research Findings:
Studies on related indole derivatives have demonstrated the successful application of HPLC for purity and stereochemical analysis. For instance, HPLC methods have been developed to determine the stereochemical purity of trandolapril, a drug containing an octahydro-1H-indole-2-carboxylic acid moiety. nih.gov Furthermore, various indole-2-carboxylic acid derivatives synthesized as potential therapeutic agents have had their purity confirmed by HPLC, often reported to be greater than 96%. nih.gov In some cases, pre-column derivatization with a fluorescent tag can be used to enhance the detection sensitivity of carboxylic acids in HPLC analysis. academicjournals.org
Computational and Theoretical Investigations in the Study of 5 Iodo 1h Indole 2 Carboxylic Acid
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 5-iodo-1H-indole-2-carboxylic acid, might bind to a macromolecular target and to observe the dynamic behavior of the resulting complex over time. These methods are crucial for designing and screening potential drug candidates. cardiff.ac.uk
Molecular docking studies on derivatives of indole-2-carboxylic acid have been instrumental in elucidating their binding modes with various biological targets. For instance, in the context of developing HIV-1 integrase inhibitors, docking studies revealed that the indole-2-carboxylic acid scaffold is a potent chelating agent. nih.gov The indole (B1671886) nitrogen and the C2-carboxyl group are predicted to form crucial chelation interactions with two magnesium ions (Mg²⁺) within the enzyme's active site. nih.govmdpi.com This chelating interaction is a cornerstone of the inhibitory activity of this class of compounds.
Furthermore, analysis of docked poses often shows a π-stacking interaction between the indole core and specific DNA bases, such as dA21, at the active site. nih.gov In the case of inhibitors designed to target the 14-3-3η protein in liver cancer, molecular docking helped reveal the anti-proliferative mechanisms of novel 1H-indole-2-carboxylic acid derivatives. nih.gov Similarly, docking studies of 5-bromoindole-2-carboxylic acid derivatives against the EGFR tyrosine kinase domain showed favorable binding free energies, suggesting a stable interaction. researchgate.net These analyses provide a structural hypothesis for the observed biological activity and guide further chemical modifications to enhance potency and selectivity.
Molecular docking is not only used to understand binding but also to predict potential biological targets for a given compound. By screening a compound against a library of protein structures, potential binding partners can be identified. For indole-based hydrazone derivatives, which are structurally related to this compound, molecular docking studies suggested that hypoxia-inducible factor (HIF)-1α could be a potential biological target. researchgate.net This predictive capability allows researchers to explore new therapeutic applications for existing chemical scaffolds and to understand potential off-target effects.
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. DFT calculations have been successfully applied to study indole-2-carboxylic acid derivatives to understand their structural and electronic properties.
Structure-Activity Relationship (SAR) Studies: Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the indole-2-carboxylic acid scaffold, extensive SAR studies have been conducted, often guided by predictive computational models. cardiff.ac.uk
The biological activity of indole-2-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on the indole ring.
C1 Position (N-H): The N-H group of the indole ring can act as a hydrogen bond donor, interacting with residues like Leu138 in some GPR40 agonists. nih.gov N-methylation can sometimes be tolerated, as seen in the synthesis of certain polyheterocycles, but substitution with bulkier groups like N-isopropyl or N-acetyl can completely shut down reactivity in other cases. rug.nlacs.org
C3 Position: This position is critical for modulating activity. In a series of apoptosis inducers, substitution at the C3-position with a phenyl group led to a significant increase in potency. nih.gov For HIV-1 integrase inhibitors, introducing long branches at the C3 position was found to improve interaction with a hydrophobic cavity near the active site, markedly enhancing the inhibitory effect. nih.govmdpi.com However, for CB1 receptor allosteric modulators, smaller groups like hydrogen or methyl at C3 are preferred over larger ones like ethyl. nih.gov
C5 Position: The C5 position is a key site for modification. In apoptosis inducers, a 5-chloro or 5-methyl group contributed to a 20-fold increase in activity compared to the initial hit compound. nih.gov For CB1 receptor modulators, both 5-fluoro and 5-chloro substituents were tolerated and influenced potency, though not always in a predictable manner. nih.gov The presence of an iodo group at C5, as in this compound, introduces significant steric bulk and polarizability, which can influence binding affinity through halogen bonding.
C6 Position: In the development of HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at the C6 position was shown to effectively bind with viral DNA through π-π stacking interactions, leading to improved activity. nih.gov
These findings highlight the importance of systematic modification at various positions of the indole scaffold to fine-tune biological activity.
| Position | Substituent Effect on Activity | Example Target/Activity | Citation |
| C1 (N-H) | Bulky groups (e.g., N-isopropyl) can abolish activity. | Polyheterocycle synthesis | acs.org |
| C3 | Phenyl group increases potency. | Apoptosis induction | nih.gov |
| C3 | Long branches improve interaction with hydrophobic pockets. | HIV-1 Integrase | nih.gov |
| C3 | Small groups (H, Me) preferred over larger groups (Et). | CB1 Receptor Modulation | nih.gov |
| C5 | Chloro or methyl groups enhance potency. | Apoptosis induction | nih.gov |
| C5 | Fluoro or chloro groups influence potency. | CB1 Receptor Modulation | nih.gov |
| C6 | Halogenated benzene ring improves binding via π-π stacking. | HIV-1 Integrase | nih.gov |
The carboxylic acid group at the C2 position is a critical pharmacophore for the biological activity of many indole-2-carboxylic acid derivatives. ijacskros.com Its role in molecular recognition is multifaceted and essential.
In enzyme active sites, the carboxylate anion is a powerful metal-chelating group. As observed in docking studies with HIV-1 integrase, the C2-carboxyl group, along with the indole nitrogen, forms a bidentate chelation complex with two Mg²⁺ ions, which is crucial for inhibiting the enzyme's strand transfer function. nih.govnih.gov
Furthermore, the carboxyl group is an excellent hydrogen bond donor and acceptor. In GPR40 agonists, the carboxylate moiety forms a network of polar interactions and hydrogen bonds with multiple arginine and tyrosine residues in the binding pocket, which is vital for agonistic activity. nih.gov Similarly, in polymorphs of related compounds, the carboxylic acid group participates in strong intermolecular O-H···O hydrogen bonds, forming stable dimeric structures that define the crystal lattice. mdpi.com Esterification of this carboxyl group invariably leads to a dramatic decrease or complete loss of activity, confirming its indispensable role in molecular recognition and binding. nih.gov
Polymorphism and Solid-State Characteristics via Computational Methods
Computational chemistry offers powerful tools for the theoretical investigation of the polymorphic landscapes and solid-state properties of crystalline materials, including this compound. Although specific computational studies on the polymorphism of this compound are not extensively documented in publicly available literature, the solid-state characteristics of this compound have been elucidated through crystallographic analysis. These experimental findings provide a solid foundation for theoretical modeling and comparison with related molecules that have been studied computationally.
Detailed analysis of the crystal structure of this compound reveals that its molecules arrange to form a flat ribbon structure. This arrangement is stabilized by a network of intermolecular hydrogen bonds. Specifically, two types of hydrogen bonds are crucial to this formation: an O–H⋯O interaction between the carboxylic acid groups of adjacent molecules and an N–H⋯O interaction involving the indole nitrogen and a carboxylic oxygen. mdpi.com
This structural motif is noteworthy, especially when compared to the computationally and experimentally studied polymorphism of the closely related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). mdpi.comnih.gov In one of the polymorphs of MI2CA, the molecules form cyclic dimers through double hydrogen bonds between their carboxylic acid groups. mdpi.comnih.gov This contrasts with the ribbon formation observed in this compound. Such differences highlight how a subtle change in the substituent at the 5-position of the indole ring (iodine versus a methoxy (B1213986) group) can significantly influence the supramolecular assembly in the solid state.
Computational methods, particularly Density Functional Theory (DFT), have been successfully employed to investigate the polymorphic forms of MI2CA. mdpi.comnih.gov These studies typically involve the following:
Geometry Optimization: Calculating the most stable arrangement of atoms in a molecule or a crystal unit cell.
Interaction Energy Calculations: Determining the strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.
Vibrational Frequency Analysis: Simulating infrared and Raman spectra to compare with experimental data and confirm the presence of specific bonding patterns, such as those involved in hydrogen bonding.
A hypothetical computational investigation of this compound would likely explore the potential energy landscape to predict possible polymorphs. This would involve assessing the relative stabilities of different packing arrangements, including the experimentally observed ribbon structure and other potential motifs like the cyclic dimers seen in MI2CA.
Below is a table summarizing the known solid-state characteristics of this compound in comparison to a computationally studied polymorph of 5-methoxy-1H-indole-2-carboxylic acid.
| Feature | This compound | 5-methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) |
| Primary Supramolecular Structure | Flat ribbon | Cyclic dimer |
| Key Hydrogen Bonds | O–H⋯O, N–H⋯O | O–H⋯O (double), N–H⋯O |
| Computational Studies on Polymorphism | Not extensively reported | Investigated via DFT mdpi.comnih.gov |
Further computational analysis could also provide insights into the electronic properties and surface characteristics of different crystal faces of this compound, which are important for its physicochemical properties such as solubility and dissolution rate.
Applications in Advanced Organic Synthesis As a Versatile Building Block
Precursor for Complex Molecular Architectures
The indole (B1671886) ring is a fundamental core in many biologically active compounds and natural products. The presence of the iodo-substituent at the C5-position of 5-iodo-1H-indole-2-carboxylic acid provides a strategic handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks. This has been particularly significant in the total synthesis of natural product analogs and the assembly of specific alkaloid structures.
The synthesis of natural product analogs is a critical area of research, aimed at developing compounds with improved biological activity or to overcome limitations of the parent natural product. This compound serves as a key starting material in the synthesis of various indole-containing natural product analogs. For instance, it has been utilized in the synthesis of analogs of violacein (B1683560), a group of natural products with two indole moieties connected by a pyrrol-2-one core. nih.gov The iodo-group facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the attachment of other molecular fragments to the indole core. scielo.br This approach has been instrumental in creating libraries of diverse indole derivatives for biological screening. scielo.br
A notable application is in the construction of indolo[3,2-c]quinolinones, which are analogs of natural alkaloids with significant biological relevance. rug.nl A tandem Ugi four-component reaction followed by a palladium-catalyzed cyclization, utilizing substituted anilines and indole-2-carboxylic acid derivatives, demonstrates the utility of this scaffold in generating complex heterocyclic systems. rug.nl
Pyrrolizidine (B1209537) alkaloids are a class of natural products characterized by a specific bicyclic core structure. While direct synthesis of these alkaloids from this compound is not the primary route, the underlying indole-2-carboxylic acid scaffold is a key reactant in synthetic strategies leading to related heterocyclic structures. sigmaaldrich.com For example, indole-2-carboxylic acid is a reactant in the synthesis of (±)-trachelanthamidine, a pyrrolizidine alkaloid. sigmaaldrich.com The principles of cyclization and functionalization used in these syntheses can be conceptually extended to strategies involving the iodo-substituted analog for the creation of novel pyrrolizidine-like structures. The iodo-group offers a site for further molecular elaboration, potentially leading to new classes of these alkaloids with unique properties.
Intermediate in the Development of Functional Organic Materials
The application of this compound extends beyond medicinal chemistry into the realm of materials science. The indole nucleus is a known component in the development of functional organic materials. a2bchem.com The reactivity of the iodo-substituent allows for the incorporation of this indole derivative into larger polymeric or supramolecular structures through cross-coupling reactions. This can lead to the creation of materials with tailored electronic, optical, or self-assembly properties. For example, the synthesis of π-extended porphyrins and other complex aromatic systems has utilized indole derivatives as key building blocks. a2bchem.com The ability to functionalize the indole core at a specific position is crucial for controlling the final properties of the material.
Scaffold Design in Medicinal Chemistry
In medicinal chemistry, the indole ring is considered a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds. rsc.orgnih.gov this compound provides a robust platform for scaffold-based drug design. The carboxylic acid group can be readily converted into various amides and esters, while the iodine atom serves as a versatile anchor for introducing diverse substituents via transition metal-catalyzed cross-coupling reactions. rug.nlmdpi.com
This dual functionality allows for the systematic exploration of the chemical space around the indole core to optimize interactions with biological targets. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, where the indole nucleus chelates with magnesium ions in the enzyme's active site. nih.gov The strategic placement of substituents, facilitated by the iodo-group, is critical for enhancing potency and selectivity. nih.gov Furthermore, the indole-2-carboxamide framework has been identified as an effective scaffold for developing new agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel. researchgate.netmdpi.com
The following table showcases examples of how the this compound scaffold and its parent compound, indole-2-carboxylic acid, have been utilized in the synthesis of various bioactive compounds.
| Target Compound/Class | Key Synthetic Strategy | Role of Indole-2-Carboxylic Acid Scaffold | Reference |
| Indolo[3,2-c]quinolinones | Ugi four-component reaction followed by Pd-catalyzed cyclization | Core building block providing the indole framework. | rug.nl |
| (±)-Trachelanthamidine | Multi-step synthesis involving reduction and cyclization | Reactant for the formation of the pyrrolizidine ring system. | sigmaaldrich.com |
| HIV-1 Integrase Inhibitors | Buchwald-Hartwig reaction for C3-amination | Scaffold for positioning a metal-binding group and a hydrophobic moiety. | nih.gov |
| TRPV1 Agonists | Amide coupling reactions | Core structure for the development of indole-2-carboxamides. | researchgate.netmdpi.com |
Mechanistic Insights into Biological Interactions and Molecular Targets Excluding Clinical Data
HIV-1 Integrase Inhibition: Molecular Mechanism of Action
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.govmdpi.com These compounds function as integrase strand transfer inhibitors (INSTIs), preventing the integration of viral DNA into the host genome. nih.govrsc.org The core mechanism of action relies on specific interactions within the enzyme's active site.
A critical feature for the inhibitory activity of this class of compounds is the ability to chelate metal ions within the HIV-1 integrase active site. nih.gov The active site contains two essential magnesium ions (Mg²⁺) that are crucial for its catalytic function. nih.govresearchgate.net Molecular docking and binding conformation analyses show that the indole (B1671886) core, specifically the nitrogen atom of the indole ring, and the oxygen atoms of the C2 carboxyl group form a strong metal-chelating cluster with these two Mg²⁺ ions. nih.govmdpi.comnih.gov This interaction effectively disrupts the enzyme's catalytic machinery, thereby inhibiting the strand transfer process. nih.govnih.gov The indole nucleus itself is a key component of the metal-binding group (MBG) essential for inhibition. rsc.orgnih.gov
Beyond metal chelation, the efficacy of these inhibitors is significantly enhanced by interactions with a hydrophobic cavity near the integrase active site. nih.govmdpi.com This pocket is formed by the side chain of amino acid residue Tyr143 and the backbone of Asn117. mdpi.com Structure-activity relationship (SAR) studies have demonstrated that introducing longer substituents at the C3 position of the indole core allows the molecule to extend into this hydrophobic cavity. nih.govmdpi.com For instance, the derivative 20a showed a markedly increased inhibitory effect, with an IC₅₀ value of 0.13 μM, attributed to its C3 long branch interacting with this pocket. mdpi.comnih.gov Furthermore, modifications at the C6 position with a halogenated benzene (B151609) ring can lead to π-π stacking interactions with viral DNA components, such as dC20, further stabilizing the inhibitor-enzyme complex. rsc.org
HIV-1 Integrase Inhibition Data
| Compound | Modification | IC₅₀ (μM) | Key Interactions |
|---|---|---|---|
| Indole-2-carboxylic acid (1) | Parent Scaffold | 32.37 | Chelation with Mg²⁺ ions. nih.gov |
| Derivative 17a | C6 Halogenated Benzene Ring | 3.11 | Mg²⁺ chelation; π-π stacking with vDNA. rsc.org |
| Derivative 20a | C3 Long Branch | 0.13 | Mg²⁺ chelation; Interaction with hydrophobic cavity (Tyr143, Asn117). mdpi.com |
G-Protein Coupled Receptor (GPCR) Modulation Mechanisms
5-iodo-1H-indole-2-carboxylic acid and its structural analogs are versatile modulators of G-protein coupled receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling. nih.govuni-bonn.de The specific interaction mechanism depends on the receptor subtype.
The orphan receptor GPR17 has been identified as a potential drug target, and derivatives of 3-(2-carboxyethyl)-indole-2-carboxylic acid are recognized as agonists for this receptor. acs.orgagya.info The compound MDL29,951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) is a notable GPR17 agonist. acs.orgacs.org Structure-activity relationship (SAR) studies on this scaffold have provided key insights:
Indole Positions 1, 5, and 7 : Substitutions at these positions are generally detrimental to agonist activity. agya.infoacs.org
Indole Position 4 : This position tolerates only small substituents. acs.orgagya.info
Indole Position 6 : This position can accommodate larger, lipophilic residues, leading to enhanced potency. acs.orgacs.org
Docking studies using a homology model of human GPR17 have helped to rationalize these observed SARs. agya.infoacs.org
GPR17 Agonist Activity of Indole-2-Carboxylic Acid Derivatives
| Compound Name/Derivative | Substituents | EC₅₀ (nM) | Activity Type |
|---|---|---|---|
| PSB-1737 | 6-phenoxy | 270 | Agonist. agya.infoacs.org |
| PSB-18422 | 4-fluoro-6-bromo | 27.9 | Agonist. agya.infoacs.org |
| PSB-18484 | 4-fluoro-6-iodo | 32.1 | Agonist. agya.infoacs.org |
| PSB-1767 | 4-chloro-6-hexyloxy | 67.0 | Agonist. agya.infoacs.org |
| PSB-17183 | 6-hexyloxy | 115 | Partial Agonist. agya.infoacs.org |
Derivatives of 1H-indole-2-carboxamide have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govunc.edu These compounds bind to a site topographically distinct from the orthosteric site recognized by endogenous cannabinoids. nih.gov This interaction modulates the receptor's response to orthosteric ligands. For example, compounds like Org27569 were found to enhance the binding of the CB1 receptor agonist [³H]CP 55,940, which is indicative of positive binding cooperativity. nih.gov Conversely, they decrease the binding of the inverse agonist [³H]SR 141716A. nih.gov Despite enhancing agonist binding, these compounds act as insurmountable antagonists of receptor function, reducing the maximal efficacy (Emax) of CB1 agonists in functional assays. nih.gov This demonstrates that they bind allosterically and induce a conformational change in the receptor. nih.gov
The this compound moiety has been incorporated into ligands designed as antagonists for the dopamine (B1211576) D3 receptor, a target for treating neuropsychiatric disorders and substance abuse. nih.gov In a series of N-(4-(4-arylpiperazin-1-yl)butyl)-heterobiarylcarboxamides, the this compound was used as a key structural component. nih.gov In binding assays, these compounds were evaluated for their affinity at human D2, D3, and D4 dopamine receptors. nih.gov SAR studies have explored how different heterocyclic carboxamides, including the indolyl moiety, influence binding affinity and selectivity for the D3 receptor over the D2 receptor. nih.govacs.org For example, replacing an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety resulted in lower binding potency at both D3 and D2 receptors but maintained significant D3 receptor selectivity. nih.govacs.org
Enzyme Inhibition Mechanisms
Derivatives of indole-2-carboxylic acid have been identified as inhibitors of several key enzymes implicated in a range of diseases, from cancer to inflammatory disorders. The indole scaffold serves as a versatile template for designing specific inhibitors that can target the active sites of these enzymes.
Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial enzymes in the kynurenine (B1673888) pathway, responsible for the catabolism of tryptophan. sci-hub.se In the context of cancer, overexpression of these enzymes leads to a depletion of tryptophan and an accumulation of kynurenine metabolites within the tumor microenvironment. sci-hub.se This metabolic shift suppresses the activity of effector T-cells and enhances the function of regulatory T-cells, allowing cancer cells to evade the immune system. sci-hub.se
While IDO1 and TDO perform similar functions, their tissue distribution differs. sci-hub.se It has been proposed that the selective inhibition of only IDO1 might be compensated for by TDO activity in tumors, thus limiting the therapeutic effect. sci-hub.se This has led to the development of dual IDO1/TDO inhibitors as a more comprehensive strategy for cancer immunotherapy. sci-hub.se
Research has identified indole-2-carboxylic acid derivatives as a novel scaffold for dual IDO1/TDO inhibitors. sci-hub.se Through screening and subsequent optimization, derivatives with potent inhibitory activity against both enzymes have been synthesized. For instance, the substitution on the indole ring has been shown to be critical for activity. A 6-acetamido-indole-2-carboxylic acid derivative emerged as a potent dual inhibitor with low micromolar IC50 values. sci-hub.senih.gov Further modification led to the identification of a compound, designated 9o-1, with an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.govebi.ac.uk Molecular docking and dynamic simulations have been employed to understand the binding modes of these compounds within the active sites of both IDO1 and TDO, providing a basis for further structural optimization. nih.gov
Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO
| Compound | Substitution | IDO1 IC50 (µM) | TDO IC50 (µM) | Source |
| 9k | 6-methyl | 35.6 | 22.5 | sci-hub.se |
| 9o | 6-acetamido | 8.40 | 8.48 | sci-hub.se |
| 9p | 6-ethylamino | 1.75 | 3.53 | sci-hub.se |
| 9o-1 | 6-acetamido derivative | 1.17 | 1.55 | nih.govebi.ac.uk |
Inhibition of Protein Kinases (e.g., CK2, TrK, CDK, VEGFR)
Protein kinases are a large family of enzymes that regulate numerous cellular processes by phosphorylating specific protein substrates. rsc.org Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. rsc.org The indole nucleus is a recognized scaffold in the design of protein kinase inhibitors. researchgate.net
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Indole-containing compounds have been developed as effective VEGFR inhibitors. nih.govresearchgate.net For example, Sunitinib, a multi-targeted tyrosine kinase inhibitor approved for clinical use, features a 3-methylidene-2-oxo-1H-indole core structure. nih.govworktribe.com
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Some indole derivatives have shown inhibitory activity against CDK-1/cyclin B. nih.gov
Casein Kinase 2 (CK2): CK2 is a protein kinase involved in cell growth, proliferation, and suppression of apoptosis. Its elevated activity is associated with several cancers. While specific data on this compound is limited, related heterocyclic compounds like 3-carboxy-4(1H)-quinolones have been identified as potent and selective ATP-competitive inhibitors of CK2. nih.gov
Histone Deacetylase (HDAC) and DNA Topoisomerase Inhibition
Epigenetic modifications and DNA maintenance are critical cellular processes that are often dysregulated in cancer. Indole derivatives have been investigated as inhibitors of enzymes central to these processes. researchgate.netsemanticscholar.org
Histone Deacetylases (HDACs): HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. nih.govgoogle.com Inhibition of HDACs can restore the expression of tumor suppressor genes. nih.gov Indole-based compounds, particularly indole-5-carboxylic acid and indole-6-carboxylic acid hydroxamides, have been developed as selective inhibitors of HDACs. google.comresearchgate.net
DNA Topoisomerases: These enzymes manage the topological state of DNA, which is crucial for replication and transcription. semanticscholar.orgnih.gov Topoisomerase inhibitors can trap the enzyme-DNA complex, leading to DNA strand breaks and cell death. nih.gov Indole-2-carboxylic acid derivatives have been noted for their potential as topoisomerase I inhibitors. researchgate.net
Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, converting androgens into estrogens. nih.gov Its inhibition is a major therapeutic strategy for hormone-dependent breast cancer. acs.org Indole derivatives have emerged as potential aromatase inhibitors. researchgate.net Specifically, a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for dual aromatase and tubulin inhibition. One derivative demonstrated potent inhibition of aromatase with an IC50 value of 1.8 µM and was particularly effective against an estrogen receptor-positive breast cancer cell line. researchgate.net
Cyclooxygenase (COX-2) Inhibitory Activity
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. nih.gov The COX-2 isoform is typically induced during inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors. researchgate.net Indole-based structures, such as the well-known NSAID indomethacin, are known to inhibit COX enzymes. researchgate.net Research into novel indole derivatives continues to explore their potential as more selective COX-2 inhibitors. For example, certain 1,2-disubstituted-5-methoxyindole derivatives have been reported to possess potent anti-inflammatory activity, suggesting interaction with the COX pathway. chim.it Computational studies have also shown that some indole-based hydrazone derivatives exhibit a strong affinity for COX-I/II target receptors. researchgate.net
Table 2: Examples of Indole Derivatives as Enzyme Inhibitors
| Enzyme Target | Derivative Class | Key Findings | Source |
| Aromatase | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | Potent inhibition with IC50 = 1.8 µM. | researchgate.net |
| COX-2 | Indole-based hydrazones | Computational studies show high affinity for COX receptors. | researchgate.net |
| HDAC | Indole-5/6-carboxylic acid hydroxamides | Identified as selective HDAC inhibitors. | google.com |
| Topoisomerase I | Indole-2-carboxylic acid benzylidene-hydrazides | Identified as potential inhibitors. | researchgate.net |
| VEGFR2 | Indole derivatives | The indole scaffold is part of known multi-targeted tyrosine kinase inhibitors. | nih.govresearchgate.net |
NMDA Receptor Antagonism: Mechanistic Details
The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate (B1630785) receptor that plays a critical role in excitatory synaptic transmission in the central nervous system. nih.govmdpi.com It is involved in synaptic plasticity, learning, and memory, but its overactivation can lead to excitotoxic neuronal death, a process implicated in stroke and epilepsy. nih.gov
Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor. nih.govmedchemexpress.com The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine, for full activation. nih.gov I2CA exerts its inhibitory effect by competing with glycine for binding to its recognition site on the GluN1 subunit of the receptor. nih.govmedchemexpress.com By blocking the binding of glycine, I2CA prevents the potentiation of the NMDA-gated current, effectively inhibiting receptor activation. nih.gov In environments with low glycine concentrations, I2CA can completely block the response to NMDA, highlighting the essential role of the co-agonist site in receptor function. nih.gov
The affinity of indole-2-carboxylic acid derivatives for the glycine site can be substantial. For example, tricyclic derivatives have been synthesized that show high affinity, with Ki values in the low nanomolar range (e.g., 1.0 nM). nih.gov This potent and selective antagonism of the NMDA receptor's glycine site makes these compounds valuable tools for studying the role of glycine in neurotransmission and as potential neuroprotective agents. nih.govnih.gov
Table 3: NMDA Receptor Antagonist Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | Mechanism | Affinity/Potency | Source |
| Indole-2-carboxylic acid (I2CA) | Competitive antagonist at the glycine site | IC50 = 105 µM | medchemexpress.com |
| 5-Fluoro-I2CA | Competitive antagonist at the glycine site | Ki = 15 µM; IC50 = 61 µM | medchemexpress.com |
| SM-31900 (Tricyclic I2CA derivative) | Selective antagonist at the glycine site | Ki = 1.0 nM | nih.gov |
Molecular Basis of Antioxidant Activity
Indole derivatives, including those based on the indole-2-carboxylic acid scaffold, are known for their antioxidant properties. bohrium.com The mechanism of their free-radical scavenging activity is generally attributed to the hydrogen-donating ability of the N-H group within the indole's pyrrole (B145914) ring. nih.gov This action is similar to that of phenolic antioxidants. nih.gov The process involves either a Hydrogen Atom Transfer (HAT) or an Electron Transfer (ET) to neutralize reactive oxygen species (ROS). nih.gov
Upon donating a hydrogen atom, the resulting indole radical is stabilized by resonance across the aromatic ring system. nih.gov Studies on various N-substituted indole-2-carboxylic acid esters have demonstrated their capacity to scavenge hydroxyl radicals (HO•) and superoxide (B77818) anion radicals (O₂⁻•), as well as quench singlet oxygen (¹O₂). nih.gov The antioxidant potential can be influenced by substituents on the indole ring; for instance, derivatives with electron-donating groups often exhibit enhanced activity. researchgate.net While direct studies on the antioxidant mechanism of this compound are specific, the established principles for indole compounds suggest it likely follows this free-radical scavenging pathway. nih.govnih.govnih.gov
The table below summarizes the observed antioxidant activities for related indole-2-carboxylic acid derivatives.
| Compound Class | Activity Measured | Findings |
| N-substituted indole-2-carboxylic acid esters | Hydroxyl radical (HO•) scavenging | 9 out of 16 compounds showed direct scavenging activity (range 8-93%). nih.gov |
| N-substituted indole-2-carboxylic acid esters | Superoxide anion radical (O₂⁻•) scavenging | 5 out of 16 compounds inhibited light emission by at least 60% at 1 mmol/L. nih.gov |
| N-substituted indole-2-carboxylic acid esters | Singlet oxygen (¹O₂) quenching | 14 out of 16 compounds demonstrated a quenching effect (range 10-74%). nih.gov |
| Indole-semicarbazide derivatives | DPPH radical scavenging | Derivatives with π-donating substituents were the most effective. researchgate.net |
Mechanistic Aspects of Antimicrobial and Anti-Biofilm Properties
Halogenated indoles and their derivatives have shown significant antimicrobial and anti-biofilm capabilities. bohrium.comsemanticscholar.org The presence of an iodine atom can enhance the compound's ability to disrupt microbial processes. For instance, the related compound 5-iodoindole (B102021) has been shown to induce reactive oxygen species in Acinetobacter baumannii, which leads to a loss of plasma membrane integrity and subsequent cell shrinkage. semanticscholar.org
Derivatives of 5-halo-1H-indole-2-carboxylic acid have demonstrated the ability to prevent biofilm formation in multiple bacterial strains, with inhibition percentages often exceeding 50%. researchgate.net While the precise mechanism for this compound is an area of ongoing investigation, molecular docking studies on similar indole-based compounds suggest potential targets include proteins crucial for bacterial survival and structure, such as (p)ppGpp synthetases/hydrolases and the cell division protein FtsZ. mdpi.com
The table below details the anti-biofilm activity of related 5-halo-indole-2-carboxylic acid derivatives.
| Compound Class | Activity | Bacterial Strains | Inhibition Percentage |
| 5-halo-1H-indole-2-carboxylic acid derivatives | Biofilm Formation Prevention | Four tested bacteria | 52% - 86.5% researchgate.net |
A key mechanism underlying the anti-biofilm activity of some indole derivatives is the inhibition of quorum sensing (QS). mdpi.com Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the formation of biofilms and production of virulence factors. frontiersin.org By interfering with QS signaling, these compounds can disrupt these coordinated behaviors without directly killing the bacteria, which may reduce the selective pressure for developing resistance. mdpi.comfrontiersin.org
Derivatives of 5-halo-1H-indole-2-carboxylic acid have been explicitly shown to possess anti-quorum sensing activity. researchgate.net This was demonstrated through an assay that measures the inhibition of violacein (B1683560) production, a QS-regulated pigment. researchgate.net The ability to inhibit QS suggests that these compounds can act as antagonists to the signaling molecules (autoinducers) that mediate this process. researchgate.netmdpi.com
| Compound Derivative | Activity | IC50 for Violacein Production Inhibition (µg/mL) |
| 5-halo-1H-indole-2-carboxylic acid derivative (4a) | Anti-Quorum Sensing | 62.71 researchgate.net |
| 5-halo-1H-indole-2-carboxylic acid derivative (4b) | Anti-Quorum Sensing | 28.56 researchgate.net |
| 5-halo-1H-indole-2-carboxylic acid derivative (4c) | Anti-Quorum Sensing | 107.45 researchgate.net |
Apoptosis Induction Pathways at the Cellular Level
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. thermofisher.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. mdpi.comresearchgate.net Both pathways converge on the activation of a family of proteases called caspases, which execute the cell's demise. researchgate.netnih.gov
Several indole-2-carboxylic acid derivatives have been identified as potent inducers of apoptosis in cancer cells. nih.gov The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to induce apoptosis and arrest the cell cycle in the G2/M phase. nih.gov This cell cycle arrest is a common outcome for agents that interfere with the mitotic spindle, preventing cells from completing division and often triggering apoptosis. nih.gov The induction of apoptosis by these compounds is confirmed by the activation of caspases and can involve both the intrinsic and extrinsic pathways. mdpi.comnih.gov
A primary molecular mechanism responsible for the cell cycle arrest and apoptosis induced by many indole-based compounds is the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules, which are dynamic polymers of α,β-tubulin heterodimers, are essential components of the mitotic spindle required for chromosome segregation during cell division. nih.gov
Compounds that inhibit tubulin polymerization destabilize microtubules, disrupt the formation of the mitotic spindle, and cause cells to arrest in mitosis, which ultimately leads to apoptotic cell death. nih.gov Arylthioindoles (ATIs) and other indole-2-carboxylic acid analogs have been shown to be potent inhibitors of tubulin polymerization, with some exhibiting activity comparable to or greater than known agents like colchicine (B1669291). nih.govnih.gov Molecular modeling studies suggest that these indole derivatives bind to the colchicine-binding site on β-tubulin, physically preventing the assembly of tubulin dimers into microtubules. semanticscholar.orgmdpi.com This specific interaction underscores the molecular basis for the anti-proliferative and pro-apoptotic effects of this class of compounds. nih.govmdpi.com
| Compound Class | Activity | IC50 for Tubulin Polymerization Inhibition |
| Arylthioindole (ATI) derivatives | Tubulin Polymerization Inhibition | 0.74 to 1.9 µM nih.gov |
| Indole-linked aryl hetero derivative (15) | Tubulin Polymerization Inhibition | Binds at colchicine site semanticscholar.org |
| Oxi8006 (Indole derivative) | Tubulin Assembly Inhibition | 1.1 µmol/L semanticscholar.org |
Future Research Directions and Emerging Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
While classical methods for indole (B1671886) synthesis remain valuable, the pursuit of greater efficiency, sustainability, and molecular diversity necessitates the exploration of novel synthetic pathways. Future research will likely focus on the development and optimization of catalytic systems that can streamline the synthesis of 5-iodo-1H-indole-2-carboxylic acid and its derivatives.
Recent advancements in transition-metal-catalyzed reactions have opened new avenues for indole synthesis. rsc.org Methodologies employing catalysts based on palladium, copper, rhodium, and iron have demonstrated considerable success in constructing functionalized indoles. For instance, palladium-catalyzed domino reactions have been effectively used to create complex tricyclic indole skeletons. nih.gov The application of such modern catalytic approaches could lead to more atom-economical and environmentally benign syntheses of the target compound.
Furthermore, strategies involving visible-light-induced photocatalysis are gaining traction. Photo-induced copper-catalyzed three-component coupling reactions, for example, offer a mild and efficient route to functionalized indoles. Adapting these innovative methods could provide access to this compound under milder reaction conditions and with potentially higher yields compared to traditional approaches which may involve harsher reagents and elevated temperatures. google.com
| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantages | Reference |
| Palladium-Catalyzed Domino Reactions | Pd(OAc)₂ | Construction of complex fused-ring systems | nih.gov |
| Copper-Catalyzed Sequential Reactions | CuI / bisoxazoline (box) | Mild reaction conditions | |
| Photo-induced Copper Catalysis | CuCl | Use of visible light, sustainable | |
| Iron-Catalyzed Cyclization | FeCl₃ | Inexpensive and abundant catalyst |
Advanced Functionalization for Tailored Reactivity
The inherent reactivity of the this compound core, particularly the presence of the iodine atom at the C5 position and reactive C-H bonds, provides a versatile platform for advanced functionalization. Future research will undoubtedly concentrate on exploiting these sites to generate a diverse library of derivatives with precisely tuned properties.
The carbon-iodine bond at the C5 position is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions. chemscene.com Techniques such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings can be employed to introduce a wide range of aryl, alkynyl, and vinyl substituents, thereby systematically modifying the steric and electronic properties of the molecule. nih.gov These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
In addition to the C5 position, direct C-H functionalization of the indole nucleus represents a powerful strategy for late-stage modification. rsc.org Over the past two decades, significant progress has been made in the site-selective functionalization of indoles at various positions (C2, C3, C4, C6, C7) using transition metal catalysts. rsc.orgresearchgate.net Rhodium(II)-catalyzed reactions, for example, have been successfully used for the enantioselective C-H functionalization of indoles. acs.org Applying these advanced C-H activation techniques to the this compound scaffold would enable the introduction of functional groups at positions not easily accessible through classical methods, thus expanding the accessible chemical space. nih.gov
| Functionalization Method | Target Position | Key Reagents/Catalysts | Introduced Moiety | Reference |
| Suzuki-Miyaura Coupling | C5 | Pd catalyst, Boronic acid | Aryl, Heteroaryl | nih.gov |
| Sonogashira Coupling | C5 | Pd/Cu catalyst, Terminal alkyne | Alkynyl | nih.govmdpi.com |
| Heck Coupling | C5 | Pd catalyst, Alkene | Alkenyl | nih.gov |
| C-H Alkenylation | C2/C3 | Pd(OAc)₂ | Alkenyl | nih.gov |
| C-H Arylation | Various | Transition metal catalyst | Aryl | rsc.org |
Integrated Computational-Experimental Approaches for Target Identification and Validation
The synergy between computational modeling and experimental validation is revolutionizing the field of drug discovery. espublisher.com For this compound and its derivatives, integrated in silico and in vitro/in vivo studies will be instrumental in identifying and validating biological targets, thereby accelerating the development of new therapeutic agents.
Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations can be used to predict the binding affinity and interaction modes of indole derivatives with various biological targets. espublisher.comnih.gov These in silico approaches help in prioritizing compounds for synthesis and biological evaluation, saving significant time and resources. espublisher.com For instance, computational studies have been successfully employed to design indole derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in cancer. nih.govespublisher.com
The predictions from computational models can then be validated through experimental assays. High-throughput screening can be used to test a library of synthesized derivatives against a panel of biological targets. The experimental data, in turn, can be used to refine the computational models, creating a feedback loop that enhances the predictive power of the in silico methods. This integrated approach has been effectively used to study indole derivatives as potential antibacterial agents and HIV-1 integrase inhibitors. nih.govnih.gov
| Computational Method | Application | Predicted Outcome | Reference |
| Molecular Docking | Target binding prediction | Binding affinity, Interaction modes | espublisher.comnih.gov |
| QSAR | Structure-activity relationship | Prediction of biological activity (e.g., IC₅₀) | espublisher.comnih.gov |
| Molecular Dynamics (MD) | Ligand-receptor stability | Free energy of binding (ΔGbind) | espublisher.com |
| DFT Calculations | Molecular structure and properties | Optimized geometry, Spectroscopic data | mdpi.com |
Design of Next-Generation Molecular Scaffolds Based on the this compound Core
The this compound core serves as an excellent starting point for the design of more complex, next-generation molecular scaffolds with novel biological activities. mdpi.com Future research will focus on elaborating this core structure to create polycyclic and conformationally constrained analogues.
One promising direction is the development of fused heterocyclic systems. By performing intramolecular cyclization reactions on suitably functionalized derivatives of this compound, it is possible to construct novel tricyclic and tetracyclic indole skeletons. nih.gov These rigidified structures can exhibit enhanced binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding.
Another area of exploration is the use of the indole-2-carboxylic acid moiety to generate diverse carboxamide libraries. The indole-2-carboxamide scaffold has been identified as an effective framework for the design of new bioactive molecules, including agonists for the transient receptor potential vanilloid-1 (TRPV1) channel. mdpi.comnih.gov By coupling this compound with a wide array of amines, a large and diverse library of amides can be generated for screening against various therapeutic targets. This approach leverages the structural versatility of the indole core to create novel chemical entities with the potential for diverse pharmacological applications. mdpi.comeurjchem.com
Q & A
Basic: What are the recommended synthetic routes for 5-iodo-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves functionalization of the indole core. A common approach includes:
- Iodination : Direct electrophilic iodination at the 5-position of indole-2-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF or acetic acid) under controlled temperature (0–25°C) .
- Protection/Deprotection : Carboxylic acid groups may require protection (e.g., esterification) during iodination to prevent side reactions, followed by hydrolysis to regenerate the acid .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%), confirmed by HPLC or NMR .
Key Parameters : Reaction pH, stoichiometry of iodinating agents, and solvent polarity critically influence yield.
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can researchers resolve contradictions in reported biological activity data for iodinated indole derivatives?
Methodological Answer:
- Data Triangulation : Cross-validate results using multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays) .
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to rule out assay interference .
- Structural Analog Analysis : Compare activity trends across analogs (e.g., 5-chloro vs. 5-iodo derivatives) to identify substituent-specific effects .
Example : If one study reports antitumor activity but another does not, assess differences in cell lines (e.g., HeLa vs. MCF-7) or compound solubility .
Advanced: What strategies improve the stability of this compound during storage?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodecomposition .
- Lyophilization : Convert to a stable lyophilized powder under inert gas (N2 or Ar) to minimize moisture uptake .
- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) detects degradation products (e.g., de-iodinated analogs) .
Advanced: How can computational methods guide the design of derivatives targeting specific enzymes?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinity of this compound to enzymes (e.g., COX-2 or kinases) .
- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with activity data to optimize substituent choice .
- MD Simulations : Assess dynamic interactions (e.g., hydrogen bonding with catalytic residues) over 100-ns trajectories .
Advanced: What experimental controls are critical when evaluating the compound’s toxicity in vitro?
Methodological Answer:
- Solvent Controls : Use DMSO (≤0.1% v/v) to rule out solvent-induced cytotoxicity .
- Cell Viability Assays : Combine MTT and trypan blue exclusion to distinguish cytostatic vs. cytotoxic effects .
- Metabolic Profiling : Compare hepatic microsomal stability (e.g., rat vs. human) to predict species-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
